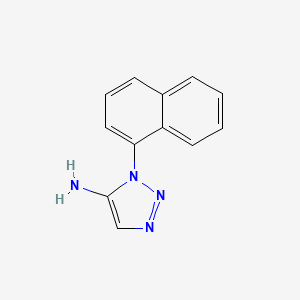
1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction, also known as the Huisgen cycloaddition, is often catalyzed by copper(I) ions (CuAAC). The general reaction scheme is as follows:
Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the synthesis of diverse chemical entities.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the amine group, which may affect its reactivity and applications.
1-(Naphthalen-1-yl)-1H-1,2,4-triazole:
Naphthalene derivatives: Such as naphthalene-1-amine and naphthalene-2-amine, which differ in the position of the amine group and the absence of the triazole ring.
Uniqueness
1-(Naphthalen-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both the naphthalene and triazole rings, offering a combination of properties from both structures. This dual functionality enhances its potential in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-naphthalen-1-yltriazol-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,13H2 |
InChI Key |
BMCOKCKNGPYJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




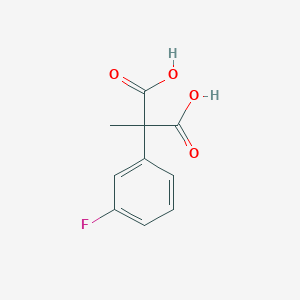
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)

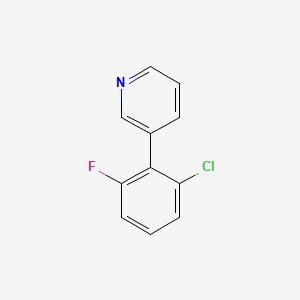
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
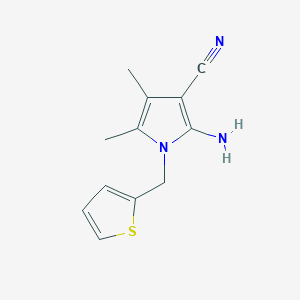

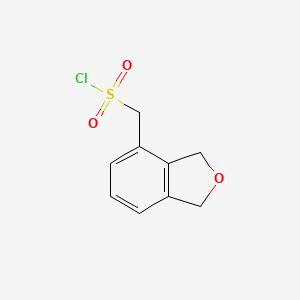


![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
